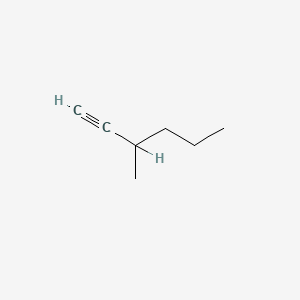

3-Methyl-1-hexyne

Overview

Description

3-Methyl-1-hexyne is a hydrocarbon with the molecular formula C7H12 . It has a molecular weight of 96.1702 .

Synthesis Analysis

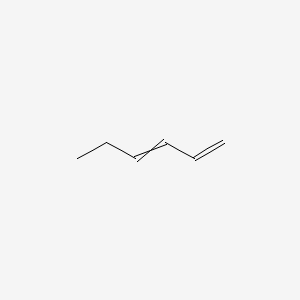

The synthesis of 3-Methyl-1-hexyne can be achieved through a multi-step pathway. One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation . Another method to synthesize alkyne is via the elimination reaction of vicinal dihalides .Molecular Structure Analysis

The molecular structure of 3-Methyl-1-hexyne can be represented by the InChI string:InChI=1S/C7H12/c1-4-6-7(3)5-2/h2,7H,4,6H2,1,3H3 . This structure can be viewed using Java or Javascript . Chemical Reactions Analysis

The terminal alkynes, such as 3-Methyl-1-hexyne, can be deprotonated by appropriate strong bases, such as NaH, NaNH2 . The product of the above deprotonation, alkynide anion, is a good nucleophile that can be used in SN2 reaction with primary substrates .Scientific Research Applications

Metallocycle Formation

The decomposition of 1-hexyne on ruthenium surfaces has been studied, providing insights into the formation of metallocycles. This process involves the transformation of hexylidyne to methylidyne and metallocycles at varying temperatures, showcasing the reactivity and potential applications of hexyne derivatives in surface chemistry and catalysis (García, Barros, & Ilharco, 2002).

Vibrational Spectra and Molecular Mechanics

Research on the vibrational spectra and molecular mechanics of 3-methyl-1-hexyne and its isomers has been conducted. This study offers valuable data for understanding the conformations and molecular behavior of these compounds, contributing to areas like materials science and molecular modeling (Crowder & Edwards, 1994).

Conformational Analysis

An extensive analysis of the conformations of 1-hexyne has been performed, revealing the presence of multiple conformers. This research provides critical insights into the structural diversity and stability of hexyne derivatives, which is essential for their application in various fields including synthetic chemistry and materials science (Atticks, Bohn, & Michels, 2001).

Polymerization Studies

3-Methyl-1-hexyne has been involved in polymerization studies, particularly with Ziegler–Natta type catalyst systems. This research highlights its role in the synthesis of polymers with high molecular weights and specific configurations, which could be significant in the development of new materials and nanotechnology applications (Petit, Moulay, & Aouak, 1999).

Hydrogenation Selectivity

The selective hydrogenation of 3-hexyne using platinum clusters on metal oxides has been studied. This research provides a deeper understanding of the factors influencing the selectivity of hydrogenation reactions, which is crucial for applications in catalysis and chemical synthesis (Rötzer et al., 2019).

Copper-P

romoted Couplings3-Hexyne has been identified as a crucial ligand in copper-promoted coupling reactions, which are fundamental in organic synthesis. This research demonstrates the pivotal role of 3-hexyne in the formation of various alkoxydienes, a class of compounds that are valuable for subsequent chemical reactions like Diels-Alder reactions (Winternheimer & Merlic, 2010).

Thermodynamics of Alkyne Mixtures

Studies on the thermodynamics of mixtures containing alkynes, including 1-hexyne and 3-hexyne, have been conducted. This research provides essential data on the interactions and energetics of alkyne mixtures, which is valuable for applications in physical chemistry and chemical engineering (Wilhelm et al., 1978).

Oxidative Addition Reactions

The oxidative addition of chloromalonic ester to unsaturated compounds like 1-hexyne and 1-hexene under Mn(OAc)3-LiCl systems has been explored. This study contributes to the understanding of reaction mechanisms in organic synthesis and the development of new synthetic routes (Vinogradov, Dolinko, & Nikishin, 1984).

Safety and Hazards

properties

IUPAC Name |

3-methylhex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h2,7H,4,6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZULQHRFNTFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960667 | |

| Record name | 3-Methylhex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-hexyne | |

CAS RN |

40276-93-5 | |

| Record name | 3-Methyl-1-hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040276935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1-hexyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

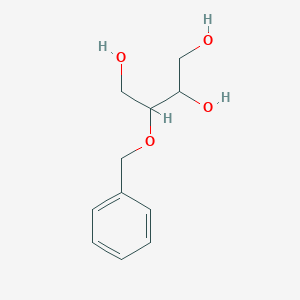

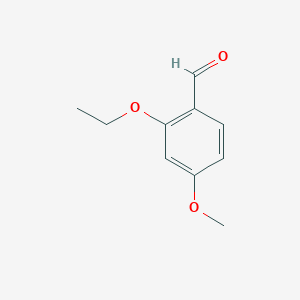

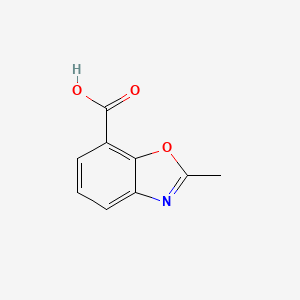

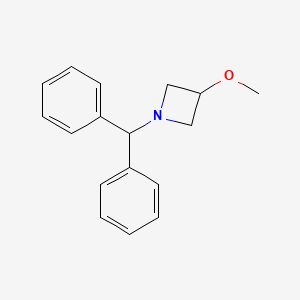

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of 3-methyl-1-hexyne?

A: 3-Methyl-1-hexyne is an alkyne, characterized by a triple bond between carbon atoms. Research has focused on characterizing its vibrational properties using techniques like infrared and Raman spectroscopy. These studies, coupled with normal coordinate calculations and molecular mechanics calculations, provide insights into the molecule's structure and conformational behavior. [, ]

Q2: What are the applications of 3-methyl-1-hexyne in organic synthesis?

A: 3-methyl-1-hexyne serves as a valuable building block in complex molecule synthesis. One example is its use in the synthesis of (+)-3,4-diacetoxy-3-methyl-1-hexyne, a key intermediate in the total synthesis of methynolide, a macrolide with potential biological activity. [, ]

Q3: Are there any stereoselective syntheses involving 3-methyl-1-hexyne?

A: Yes, research indicates the existence of stereoselective synthetic routes for producing specific stereoisomers of compounds derived from 3-methyl-1-hexyne. One example is the stereoselective synthesis of erythro-3-methyl-1-hexyne-3,4-diol. [] This highlights the potential for using 3-methyl-1-hexyne in creating molecules with controlled stereochemistry, which is crucial for biological activity and drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)

![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)